molecular formula C16H18ClN3O4S B3007645 5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034300-70-2

5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B3007645
CAS RN: 2034300-70-2
M. Wt: 383.85
InChI Key: KQIJGHRQTLYJSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring in its structure . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure, particularly the pyrrolidine ring . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the key features .

Scientific Research Applications

Antiviral Applications

One significant area of research for compounds related to 5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves their potential antiviral activities. For instance, derivatives of 2,4-diaminopyrimidines, which share structural similarities with the compound , have been explored for their efficacy against retroviruses. Notably, some derivatives displayed marked inhibitory effects on human immunodeficiency virus (HIV) replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Synthetic Applications

Compounds like this compound are also pivotal in synthetic chemistry, serving as intermediates in the creation of more complex molecules. For example, studies on the chemistry of 5-alkynyloxy- and 5-alkynylthiopyrimidines have yielded new syntheses of furo- and thieno[3,2-d]pyrimidines, highlighting the compound's utility in constructing heterocyclic structures that are prevalent in many pharmaceuticals (Spada et al., 2009).

Crystal Structure Analysis

Another research focus involves examining the crystal structures of pyrimidine derivatives, which can inform the design of drugs by understanding how molecular structures influence biological activity. For instance, the crystal structures of certain aminopyrimidine sulfonates/carboxylates have been studied to elucidate their potential interactions with biological molecules (Balasubramani et al., 2007).

Environmental Degradation

Research into the environmental degradation of related sulfonylurea herbicides by microbial action, such as that by Aspergillus niger, which can break down chlorimuron-ethyl (a compound with structural features common to sulfonyl pyrimidines), provides insights into bioremediation strategies for chemical pollutants. This degradation pathway highlights the potential environmental applications of studying compounds like this compound in understanding and mitigating chemical persistence in ecosystems (Sharma et al., 2012).

Future Directions

The future directions in the research of this compound could involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-7-14(3-4-15(11)23-2)25(21,22)20-6-5-13(10-20)24-16-18-8-12(17)9-19-16/h3-4,7-9,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIJGHRQTLYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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